molecular formula C12H25NO B14005393 2-[(Dimethylamino)methyl]-3,3,5-trimethylcyclohexan-1-ol CAS No. 6339-89-5

2-[(Dimethylamino)methyl]-3,3,5-trimethylcyclohexan-1-ol

Cat. No.: B14005393
CAS No.: 6339-89-5
M. Wt: 199.33 g/mol
InChI Key: DRNVSURULMLJHC-UHFFFAOYSA-N
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Description

2-[(Dimethylamino)methyl]-3,3,5-trimethylcyclohexan-1-ol is a chemical compound known for its unique structure and properties It is a cyclohexanol derivative with a dimethylamino group attached to the methyl group at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Dimethylamino)methyl]-3,3,5-trimethylcyclohexan-1-ol typically involves the reaction of 3,3,5-trimethylcyclohexanone with dimethylamine in the presence of a reducing agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include a solvent such as ethanol or methanol, and the reaction is usually performed at elevated temperatures to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process. The compound is then purified using techniques such as distillation or crystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2-[(Dimethylamino)methyl]-3,3,5-trimethylcyclohexan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into different alcohol derivatives.

    Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides and acids can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohol derivatives.

Scientific Research Applications

2-[(Dimethylamino)methyl]-3,3,5-trimethylcyclohexan-1-ol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(Dimethylamino)methyl]-3,3,5-trimethylcyclohexan-1-ol involves its interaction with specific molecular targets. The dimethylamino group can interact with various receptors and enzymes, modulating their activity. The compound may also affect cellular pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

    2-(Dimethylamino)ethyl methacrylate: A related compound used in polymer chemistry.

    2-(Dimethylamino)ethyl chloride: Another similar compound with different functional properties.

Uniqueness

2-[(Dimethylamino)methyl]-3,3,5-trimethylcyclohexan-1-ol is unique due to its specific structure, which imparts distinct chemical and biological properties. Its combination of a cyclohexanol core with a dimethylamino group makes it a versatile compound for various applications.

Properties

CAS No.

6339-89-5

Molecular Formula

C12H25NO

Molecular Weight

199.33 g/mol

IUPAC Name

2-[(dimethylamino)methyl]-3,3,5-trimethylcyclohexan-1-ol

InChI

InChI=1S/C12H25NO/c1-9-6-11(14)10(8-13(4)5)12(2,3)7-9/h9-11,14H,6-8H2,1-5H3

InChI Key

DRNVSURULMLJHC-UHFFFAOYSA-N

Canonical SMILES

CC1CC(C(C(C1)(C)C)CN(C)C)O

Origin of Product

United States

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